Ficuflavoside
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Overview
Description
The compound Ficuflavoside is a complex organic molecule with multiple hydroxyl groups and a chromen-4-one core. This compound is a type of flavonoid, which are known for their diverse biological activities and presence in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:
Glycosylation: The attachment of sugar moieties to the chromen-4-one core.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Protection and Deprotection: Use of protecting groups to prevent unwanted reactions at certain functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using genetically engineered microorganisms to produce the compound from simpler substrates. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoids, and various substituted flavonoid compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study the reactivity of flavonoids and their derivatives. It is also used in the synthesis of more complex natural products.
Biology
Biologically, this compound exhibits antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic effects in various diseases, including cancer and cardiovascular diseases.
Medicine
In medicine, this compound is explored for its potential use as a drug or a dietary supplement due to its beneficial biological activities.
Industry
Industrially, this compound is used in the formulation of cosmetics and nutraceuticals, owing to its antioxidant properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with various molecular targets, including enzymes and receptors. It can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Luteolin: A flavonoid with strong anti-inflammatory and neuroprotective activities.
Uniqueness
The unique combination of hydroxyl groups and sugar moieties in Ficuflavoside contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-7-16-19(33)20(34)23(40-25-24(35)26(36,8-28)9-37-25)22(39-16)18-13(31)5-12(30)17-14(32)6-15(38-21(17)18)10-1-3-11(29)4-2-10/h1-6,16,19-20,22-25,27-31,33-36H,7-9H2/t16-,19-,20+,22+,23-,24+,25+,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENCXQGUCJRSOW-LBFLXUOUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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